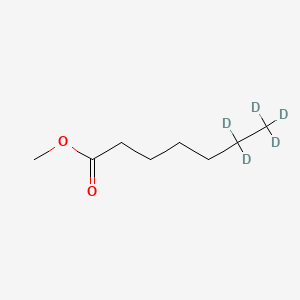
Methyl heptanoate-6,6,7,7,7-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl heptanoate-6,6,7,7,7-D5 is a deuterated ester compound, where five hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl heptanoate-6,6,7,7,7-D5 can be synthesized through the esterification of heptanoic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous reactors and advanced separation techniques such as distillation and crystallization ensures high purity and yield of the final product. The deuterium source is carefully controlled to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Methyl heptanoate-6,6,7,7,7-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Heptanoic acid and other carboxylic acids.
Reduction: Heptanol and other alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl heptanoate-6,6,7,7,7-D5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of flavors and fragrances, as well as in the synthesis of other deuterated compounds.
Mechanism of Action
The mechanism of action of methyl heptanoate-6,6,7,7,7-D5 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence reaction kinetics and metabolic pathways, providing insights into the behavior of similar non-deuterated compounds. The compound’s effects are often studied using advanced analytical techniques such as NMR spectroscopy and mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
Methyl heptanoate: The non-deuterated version of the compound, commonly used in similar applications but without the isotopic labeling.
Methyl hexanoate: A related ester with a shorter carbon chain, used in flavor and fragrance industries.
Methyl octanoate: An ester with a longer carbon chain, also used in various industrial applications.
Uniqueness
Methyl heptanoate-6,6,7,7,7-D5 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracing and analysis in metabolic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
149.24 g/mol |
IUPAC Name |
methyl 6,6,7,7,7-pentadeuterioheptanoate |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3/i1D3,3D2 |
InChI Key |
XNCNNDVCAUWAIT-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)OC |
Canonical SMILES |
CCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















